molecular formula C14H13N3O2S2 B5686914 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No. B5686914
M. Wt: 319.4 g/mol
InChI Key: CJHNWMDPTZLVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key protein involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels that supply nutrients to cancer cells. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to enhance the immune system's ability to recognize and destroy cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is that it has shown efficacy in a wide range of cancer types, making it a promising candidate for the development of new cancer treatments. However, one limitation of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is that it has not yet been approved for clinical use in humans, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the development of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide as a cancer treatment. One direction is to further explore its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further studies are needed to determine the optimal dosing and administration of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in humans.

Synthesis Methods

The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves several steps. The first step involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The second step involves the reaction of N-acetyl-4-aminobenzoic acid with thionyl chloride to form N-acetyl-4-chlorobenzamide. The third step involves the reaction of N-acetyl-4-chlorobenzamide with thiophene-2-carboxylic acid to form N-acetyl-4-(thiophene-2-carbonyl)benzamide. The final step involves the reaction of N-acetyl-4-(thiophene-2-carbonyl)benzamide with thiosemicarbazide to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.

Scientific Research Applications

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9(18)15-10-4-6-11(7-5-10)16-14(20)17-13(19)12-3-2-8-21-12/h2-8H,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHNWMDPTZLVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide

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